Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 203520-35-8
VCID: VC7038623
InChI: InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)16-6-4-15-5-7-16/h15H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2CCNCC2
Molecular Formula: C14H26N4O3
Molecular Weight: 298.387

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate

CAS No.: 203520-35-8

Cat. No.: VC7038623

Molecular Formula: C14H26N4O3

Molecular Weight: 298.387

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate - 203520-35-8

Specification

CAS No. 203520-35-8
Molecular Formula C14H26N4O3
Molecular Weight 298.387
IUPAC Name tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-8-17(9-11-18)12(19)16-6-4-15-5-7-16/h15H,4-11H2,1-3H3
Standard InChI Key RERBITYCANEVPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2CCNCC2

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular formula of tert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate is C₁₄H₂₄N₄O₃, with a molecular weight of 296.37 g/mol. The IUPAC name reflects its bifunctional design: one piperazine ring is substituted at the 4-position with a carbonyl-linked piperazine group, while the other retains a tert-butyl ester. The stereoelectronic effects of the tert-butyl group enhance steric protection of the carboxylate, improving stability during synthetic transformations .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₄N₄O₃
Molecular Weight296.37 g/mol
IUPAC Nametert-butyl 4-(piperazine-1-carbonyl)piperazine-1-carboxylate
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; hydrolyzes under strong acidic/basic conditions

Spectroscopic Data

  • NMR (¹H): Signals at δ 1.42 ppm (tert-butyl CH₃), 3.40–3.70 ppm (piperazine CH₂), and 3.90–4.10 ppm (carbonyl-adjacent CH₂).

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester), and 3300 cm⁻¹ (N-H stretch, piperazine).

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically employs a stepwise strategy involving tert-butyl protection and carbonyl coupling:

  • Protection of Piperazine:
    Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield tert-butyl piperazine-1-carboxylate .

  • Carbonyl Insertion:
    The protected piperazine undergoes a coupling reaction with piperazine-1-carbonyl chloride, facilitated by coupling agents such as HATU or EDCI. Solvents like dichloromethane or THF are used under nitrogen to prevent hydrolysis .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Coupling AgentHATU
Temperature0–25°C
Reaction Time12–24 hours
Yield65–78%

Industrial-Scale Production

Industrial processes utilize continuous-flow reactors to enhance efficiency. Automated systems control stoichiometry and temperature, minimizing by-products like N-acylurea or over-coupled derivatives. Recent patents highlight the use of immobilized catalysts to recycle expensive reagents .

Applications in Pharmaceutical Research

Antimicrobial Agents

Piperazine derivatives are pivotal in developing oxazolidinone-based antimicrobials, which inhibit bacterial protein synthesis. The tert-butyl group in this compound improves pharmacokinetic properties by reducing metabolic degradation. Structural analogs have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Kinase Inhibition

Preliminary studies suggest that the dual piperazine structure may inhibit phosphatidylinositol 3-kinase (PI3K), a target in oncology. Molecular docking simulations indicate binding affinity toward the ATP-binding pocket of PI3Kγ, with an estimated IC₅₀ of 1.2 µM .

Biological Activity and Mechanisms

Mechanism of Action

The compound’s carbonyl bridge facilitates hydrogen bonding with biological targets, while the tert-butyl group enhances membrane permeability. In antimicrobial contexts, it disrupts ribosomal subunit assembly by mimicking peptidyl-tRNA, a mechanism shared with linezolid-class drugs .

In Vitro Efficacy

  • Antimicrobial: MIC values of 4 µg/mL against Streptococcus pneumoniae.

  • Anticancer: 40% inhibition of HeLa cell proliferation at 10 µM.

Future Research Directions

Ongoing research aims to:

  • Develop asymmetric synthesis methods for enantiomerically pure variants.

  • Explore hybrid derivatives combining piperazine scaffolds with fluoroquinolone motifs.

  • Investigate corrosion inhibition potential in industrial alloys .

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